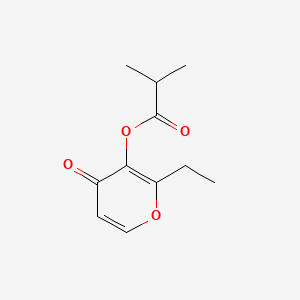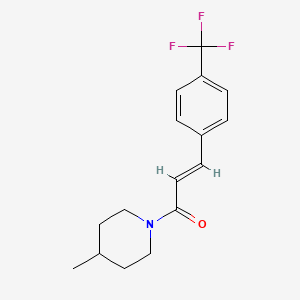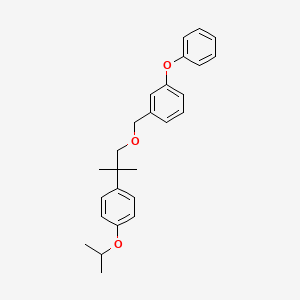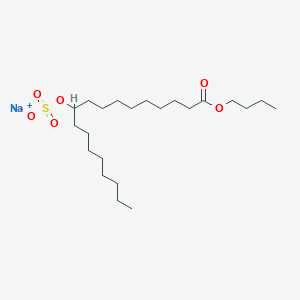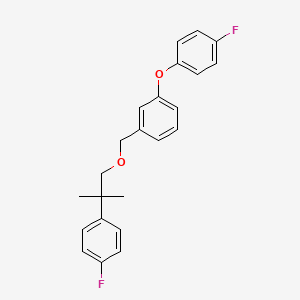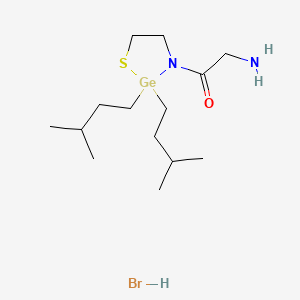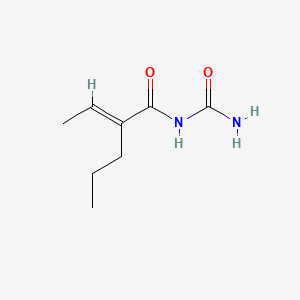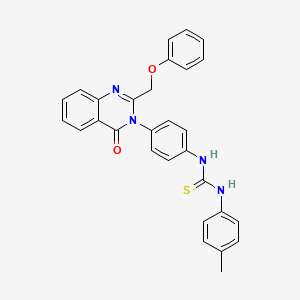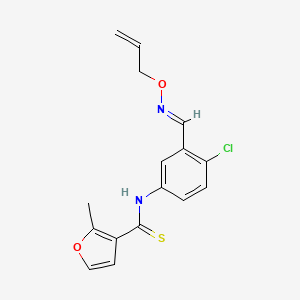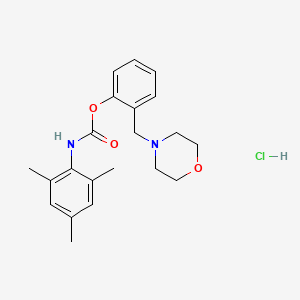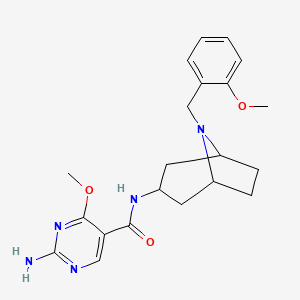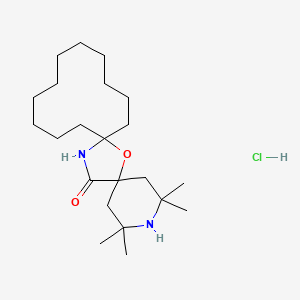
Midrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Midrin is a combination drug consisting of three active ingredients: acetaminophen, dichloralphenazone, and isometheptene mucate. It is primarily used to treat migraines and severe tension headaches . Acetaminophen acts as a pain reliever and fever reducer, dichloralphenazone is a sedative, and isometheptene mucate is a vasoconstrictor that helps reduce the dilation of blood vessels in the brain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is then acetylated to form acetaminophen.
Dichloralphenazone: Dichloralphenazone is a combination of chloral hydrate and phenazone. Chloral hydrate is synthesized by the chlorination of ethanol, while phenazone is synthesized from phenylhydrazine and ethyl acetoacetate.
Isometheptene Mucate: Isometheptene is synthesized through the reaction of 2-methyl-2-butene with nitrous acid to form the corresponding nitroso compound, which is then reduced to the amine. This amine is then reacted with mucic acid to form isometheptene mucate.
Industrial Production Methods
The industrial production of Midrin involves the combination of the three active ingredients in specific proportions. The process includes the synthesis of each component, followed by their blending and encapsulation to form the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: Dichloralphenazone can be reduced to its constituent components, chloral hydrate and phenazone.
Substitution: Isometheptene can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents for acetaminophen include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used for dichloralphenazone.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions in isometheptene.
Major Products Formed
Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).
Reduction of Dichloralphenazone: Chloral hydrate and phenazone.
Substitution of Isometheptene: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Midrin has been extensively studied for its efficacy in treating migraines and tension headaches. Its components have various applications:
Chemistry: Acetaminophen is used as a standard analgesic in various chemical studies.
Biology: Dichloralphenazone is studied for its sedative properties and its effects on the central nervous system.
Medicine: Isometheptene mucate is researched for its vasoconstrictive properties and its role in treating vascular headaches.
Mecanismo De Acción
Midrin exerts its effects through the combined actions of its three components:
Acetaminophen: Inhibits the synthesis of prostaglandins in the brain, reducing pain and fever.
Dichloralphenazone: Acts as a sedative, reducing anxiety and inducing relaxation.
Isometheptene Mucate: Causes vasoconstriction of cerebral blood vessels, reducing the dilation that contributes to migraine pain.
Comparación Con Compuestos Similares
Midrin is unique due to its combination of three active ingredients. Similar compounds include:
Fioricet: Contains acetaminophen, butalbital, and caffeine.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) used for pain relief and inflammation reduction.
This compound stands out due to its multi-faceted approach to headache relief, combining analgesic, sedative, and vasoconstrictive properties in one formulation .
Propiedades
Número CAS |
8057-13-4 |
|---|---|
Fórmula molecular |
C38H56Cl6N4O15 |
Peso molecular |
1021.6 g/mol |
Nombre IUPAC |
N,6-dimethylhept-5-en-2-amine;1,5-dimethyl-2-phenylpyrazol-3-one;N-(4-hydroxyphenyl)acetamide;2,3,4,5-tetrahydroxyhexanedioic acid;2,2,2-trichloroethane-1,1-diol |
InChI |
InChI=1S/C11H12N2O.C9H19N.C8H9NO2.C6H10O8.2C2H3Cl3O2/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-8(2)6-5-7-9(3)10-4;1-6(10)9-7-2-4-8(11)5-3-7;7-1(3(9)5(11)12)2(8)4(10)6(13)14;2*3-2(4,5)1(6)7/h3-8H,1-2H3;6,9-10H,5,7H2,1-4H3;2-5,11H,1H3,(H,9,10);1-4,7-10H,(H,11,12)(H,13,14);2*1,6-7H |
Clave InChI |
KJKKZSJXJPPWSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(CCC=C(C)C)NC.CC(=O)NC1=CC=C(C=C1)O.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O.C(C(Cl)(Cl)Cl)(O)O.C(C(Cl)(Cl)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


